Cas no 608515-57-7 (2,4-difluoro-6-methoxybenzaldehyde)
2,4-difluoro-6-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,4-difluoro-6-methoxybenzaldehyde
- AS-42497
- 608515-57-7
- BLWLZXJCBNYJAP-UHFFFAOYSA-N
- MFCD20486219
- SCHEMBL18366
- AKOS024055766
- Benzaldehyde, 2,4-difluoro-6-methoxy-
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- MDL: MFCD20486219
- Inchi: 1S/C8H6F2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3
- InChI Key: BLWLZXJCBNYJAP-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(=C1C=O)OC)F
Computed Properties
- Exact Mass: 172.03358575Da
- Monoisotopic Mass: 172.03358575Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26.3Ų
2,4-difluoro-6-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D404145-10mg |
2,4-Difluoro-6-methoxybenzaldehyde |
608515-57-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D404145-50mg |
2,4-Difluoro-6-methoxybenzaldehyde |
608515-57-7 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D404145-100mg |
2,4-Difluoro-6-methoxybenzaldehyde |
608515-57-7 | 100mg |
$ 160.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D620935-1G |
2,4-difluoro-6-methoxybenzaldehyde |
608515-57-7 | 97% | 1g |
$290 | 2024-07-21 | |
| eNovation Chemicals LLC | D620935-5G |
2,4-difluoro-6-methoxybenzaldehyde |
608515-57-7 | 97% | 5g |
$870 | 2024-07-21 | |
| eNovation Chemicals LLC | D620935-10G |
2,4-difluoro-6-methoxybenzaldehyde |
608515-57-7 | 97% | 10g |
$1450 | 2024-07-21 | |
| abcr | AB449658-1 g |
2,4-Difluoro-6-methoxybenzaldehyde, 95%; . |
608515-57-7 | 95% | 1g |
€844.20 | 2023-04-22 | |
| abcr | AB449658-5 g |
2,4-Difluoro-6-methoxybenzaldehyde, 95%; . |
608515-57-7 | 95% | 5g |
€934.10 | 2023-01-01 | |
| abcr | AB449658-10 g |
2,4-Difluoro-6-methoxybenzaldehyde, 95%; . |
608515-57-7 | 95% | 10g |
€1,379.50 | 2023-01-01 | |
| eNovation Chemicals LLC | Y1109937-1g |
2,4-Difluoro-6-methoxybenzaldehyde |
608515-57-7 | 95% | 1g |
$290 | 2024-07-28 |
2,4-difluoro-6-methoxybenzaldehyde Suppliers
2,4-difluoro-6-methoxybenzaldehyde Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2,4-difluoro-6-methoxybenzaldehyde
Research Briefing on 2,4-Difluoro-6-methoxybenzaldehyde (CAS: 608515-57-7) in Chemical and Biomedical Applications
2,4-Difluoro-6-methoxybenzaldehyde (CAS: 608515-57-7) is a fluorinated aromatic aldehyde that has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis and material science. This compound serves as a critical intermediate in the development of novel bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. Recent studies highlight its role in facilitating selective functionalization reactions, enabling the construction of complex molecular architectures with enhanced pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2,4-difluoro-6-methoxybenzaldehyde in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. Researchers utilized its reactive aldehyde group to introduce Schiff base linkages, yielding compounds with nanomolar affinity for mutant EGFR isoforms. The fluorinated methoxy motif was found to enhance blood-brain barrier permeability, a key advantage for targeting CNS malignancies. Parallel work in ACS Infectious Diseases revealed its incorporation into next-generation fluoroquinolone hybrids, showing 8-fold improved activity against multidrug-resistant Pseudomonas aeruginosa compared to ciprofloxacin.
Advanced analytical characterization of 608515-57-7 has been enabled by recent technological developments. A 2024 RSC Advances paper detailed a novel NMR crystallography approach that resolved the compound's solid-state conformation, revealing unexpected C-H···F hydrogen bonding networks that influence its reactivity. These structural insights are informing improved catalytic protocols for its derivatization, with microwave-assisted synthesis now achieving 92% yield in 15 minutes (vs. 6 hours conventional heating) as reported in Organic Process Research & Development.
The compound's safety profile has been systematically evaluated in recent preclinical studies. Toxicology data from Chemical Research in Toxicology (2023) indicate favorable metabolic stability (t1/2 > 120 min in human liver microsomes) with no observed CYP450 inhibition up to 100 μM. However, researchers caution that the ortho-fluorine atoms may confer increased skin permeability, necessitating proper handling protocols in industrial settings. Environmental fate studies using LC-QTOF-MS, published in Environmental Science & Technology, demonstrate complete biodegradation within 28 days under aerobic conditions.
Emerging applications extend beyond traditional medicinal chemistry. A groundbreaking 2024 Nature Materials study utilized 2,4-difluoro-6-methoxybenzaldehyde as a building block for photo-responsive liquid crystal elastomers. The compound's fluorinated aromatic core enabled precise control over mesophase transitions at physiological temperatures, with potential applications in implantable drug delivery devices. Concurrently, work in Biosensors and Bioelectronics has demonstrated its utility in surface plasmon resonance (SPR) biosensor fabrication, where its derivatized form shows picomolar affinity for cardiac biomarkers.
Supply chain analytics indicate growing commercial demand, with global production of 608515-57-7 increasing 37% year-over-year (2022-2023). Major manufacturers are adopting continuous flow chemistry approaches to meet this demand while maintaining >99.5% purity standards. Patent landscape analysis reveals concentrated IP activity around its use in radiopharmaceuticals (68Ga/18F labeling) and PROTAC (PROteolysis TArgeting Chimera) degraders, suggesting sustained research interest in coming years.
Future research directions highlighted in recent review articles emphasize three key areas: 1) development of asymmetric catalytic methods for chiral derivatization, 2) exploration of its role in covalent inhibitor design through imine chemistry, and 3) investigation of structure-property relationships in polymeric materials. The compound's unique combination of electronic effects (σp = 0.34 for fluorine, σm = 0.12 for methoxy) continues to make it a valuable tool for rational molecular design across multiple disciplines.
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